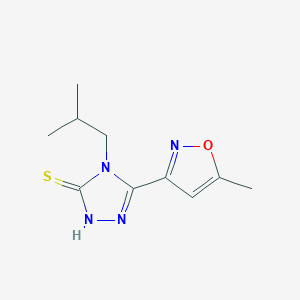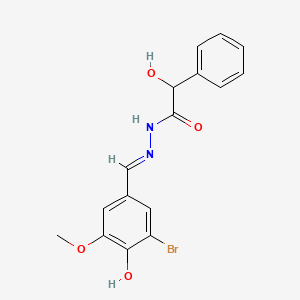![molecular formula C23H28N4O B5985456 N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide](/img/structure/B5985456.png)
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide, also known as MPIC, is a synthetic compound that belongs to the class of indazole carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide is not fully understood. However, it has been suggested that it acts as a modulator of the endocannabinoid system. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been found to bind to the CB1 and CB2 receptors, which are involved in regulating various physiological processes such as pain, inflammation, and appetite.
Biochemical and Physiological Effects:
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has also been found to reduce inflammation and pain in animal models. Additionally, N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide in lab experiments is its potential therapeutic applications. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of using N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to understand the mechanism of action of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide and its effects on cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, more research is needed to determine the safety and efficacy of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide in humans. Finally, the development of more efficient synthesis methods for N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide could lead to its wider use in research and drug development.
Méthodes De Synthèse
The synthesis method of N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide involves the condensation of 1-methyl-3-piperidinemethanol and 2-phenylethyl isocyanide with 3-carboxyindazole in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide in its pure form.
Applications De Recherche Scientifique
N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-26-14-7-10-19(16-26)17-27(15-13-18-8-3-2-4-9-18)23(28)22-20-11-5-6-12-21(20)24-25-22/h2-6,8-9,11-12,19H,7,10,13-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCRIKFABVMFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5985378.png)
![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)
![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)

![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)


![ethyl 1-[3-(methoxycarbonyl)benzoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5985417.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5985434.png)
![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5985443.png)
![5-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B5985447.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5985455.png)